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molecular formula C9H10O2S B8423835 5-Methyl-2,3-dihydro-1,4-benzoxathiin-7-ol

5-Methyl-2,3-dihydro-1,4-benzoxathiin-7-ol

Cat. No. B8423835
M. Wt: 182.24 g/mol
InChI Key: FVBOXAKEXDLDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129234B2

Procedure details

The allyl ether from stage (i) (1.40 g, 6.3 mmol) was dissolved in THF (63 mL) and treated with sodium borohydride (1.19 g, 31.5 mmol) followed by palladium tetrakis(triphenylphosphine) (730 mg, 0.63 mmol), and the mixture was heated to 40° C. overnight. After cooling to room temperature the THF was evaporated and the residue was partitioned between 2M NaOH (25 mL) and diethyl ether (25 mL). The aqueous layer was separated and the organic layer re-extracted with 2M NaOH (25 mL). The combined aqueous layers were acidified with concentrated hydrochloric acid to pH 7–8 and extracted with EtOAc (2×25 mL). The combined organic extracts were dried (MgSO4) and evaporated to a brown oil (10.73 g, 93%) of the desired title phenol; δH (CDCl3, 400 MHz) 2.17 (3H, s), 3.07 (2H, m), 4.33 (2H, m), 6.20 (1H, s), 6.31 (1H, s); MS m/z (TS+) 183 (MH+).
Name
allyl ether
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
730 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:14]=[C:13]([CH3:15])[C:8]2[S:9][CH2:10][CH2:11][O:12][C:7]=2[CH:6]=1)C=C.[BH4-].[Na+]>C1COCC1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[CH3:15][C:13]1[C:8]2[S:9][CH2:10][CH2:11][O:12][C:7]=2[CH:6]=[C:5]([OH:4])[CH:14]=1 |f:1.2,4.5.6.7.8|

Inputs

Step One
Name
allyl ether
Quantity
1.4 g
Type
reactant
Smiles
C(C=C)OC1=CC2=C(SCCO2)C(=C1)C
Name
Quantity
63 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.19 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
730 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 2M NaOH (25 mL) and diethyl ether (25 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer re-extracted with 2M NaOH (25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a brown oil (10.73 g, 93%) of the desired title phenol

Outcomes

Product
Name
Type
Smiles
CC1=CC(=CC2=C1SCCO2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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